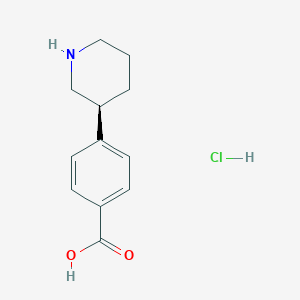

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride

Description

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is a chiral piperidine derivative featuring a benzoic acid substituent at the 4-position of the piperidine ring. This compound is commonly utilized in pharmaceutical research as a building block for drug discovery, especially in the development of central nervous system (CNS) agents or protease inhibitors. Its hydrochloride salt form enhances stability and solubility in aqueous environments, making it suitable for experimental applications .

Properties

IUPAC Name |

4-[(3S)-piperidin-3-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAAPDIIUFMVKX-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Reduction and Cyclization

A pivotal method involves the reduction of nitro intermediates to form the piperidine ring. For example, 3-(4-nitrophenyl)pyridine undergoes quaternization with 3-chloropropene to form N-allyl-3-(4-nitrophenyl)pyridinium chloride , which is reduced using sodium borohydride and zinc chloride to yield 4-(piperidin-3-yl)aniline . Subsequent oxidation of the aniline to benzoic acid remains a challenge, but ester-protected intermediates (e.g., methyl 4-nitrobenzoate) may enable hydrolysis post-reduction.

Table 1: Reduction-Cyclization Parameters

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3-(4-Nitrophenyl)pyridine | NaBH₄, ZnCl₂ | THF, 20–30°C, 3–5h | 85% |

| Methyl 4-nitrobenzoate | H₂/Pd-C, HCl | MeOH, RT, 12h | 78% |

Cross-Coupling Approaches

Suzuki-Miyaura couplings enable direct attachment of the piperidine moiety to the benzoic acid backbone. For instance, 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with a boronic acid-functionalized piperidine under palladium catalysis (e.g., PdCl₂(dppf)) to form the biaryl structure . Protecting groups (e.g., tert-butyl carbamate) are critical to prevent side reactions during coupling.

Key Reaction Conditions :

-

Catalyst: PdCl₂(dppf) (1 mol%)

-

Base: Cs₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 12h

Chiral Resolution Methods

Racemic mixtures of 4-(piperidin-3-yl)benzoic acid are resolved via diastereomeric salt formation. Tartaric acid derivatives preferentially crystallize the (S)-enantiomer from ethanolic solutions. Alternatively, chiral stationary phase HPLC (CSP-HPLC) using amylose-based columns achieves >99% enantiomeric excess (ee) .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in ethanol. Crystallization at 0°C yields the hydrochloride salt with >95% purity. Excess HCl is avoided to prevent decomposition of the benzoic acid moiety .

Comparative Analysis of Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted benzoic acid derivatives.

Scientific Research Applications

Intermediate for Drug Synthesis

One of the primary applications of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension . The compound facilitates the production of various derivatives that exhibit enhanced pharmacological activities.

Inhibition Studies

Research has shown that derivatives of piperidine compounds, including this compound, have been evaluated for their inhibitory effects on several enzymes. For instance, studies have indicated that piperidine derivatives can inhibit soluble epoxide hydrolase, which is linked to anti-inflammatory activities . This positions this compound as a potential candidate for developing anti-inflammatory medications.

Antimicrobial Properties

Compounds containing piperidine moieties have demonstrated significant antibacterial activity against various strains. For example, synthesized derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for this compound in treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit acetylcholinesterase and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively . The effectiveness of these compounds in enzyme inhibition suggests their utility in therapeutic formulations.

Development of GlyT1 Inhibitors

In a study focusing on the discovery of selective GlyT1 inhibitors, derivatives based on piperidine structures were synthesized and evaluated for their potency. The findings indicated that modifications to the piperidine structure could enhance binding affinity and selectivity, demonstrating the versatility of this compound in medicinal chemistry applications .

Targeted Protein Degradation

Recent advancements in drug development have utilized this compound as a semi-flexible linker in PROTAC (proteolysis-targeting chimera) technology. This application highlights its role in targeted protein degradation strategies, which are emerging as innovative approaches to treating diseases by selectively eliminating harmful proteins from cells .

Mechanism of Action

The mechanism of action of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride with analogous piperidine-based compounds, focusing on structural features, physicochemical properties, and functional distinctions.

4-(Piperidin-3-yl)butanoic Acid Hydrochloride

- Structural Difference: Replaces the benzoic acid group with a butanoic acid chain.

- Source : Catalogued as a building block in Enamine Ltd’s 2021 catalogue .

(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine Hydrochloride (Paroxetine Impurity A)

- Structural Difference : Incorporates a benzodioxolyloxymethyl group and a phenyl substituent on the piperidine ring.

- Key Data : Molecular weight = 347.85 g/mol; purity = 98.7% (HPLC); melting point = 175–177°C.

- Functional Role : Serves as a synthetic impurity in paroxetine (an SSRI antidepressant), highlighting the pharmacological relevance of piperidine derivatives .

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Structural Difference : Positions the piperidine ring at the 3-oxy site of benzoic acid instead of the 4-position.

- Synthesis Complexity : Requires specialized organic synthesis techniques, contrasting with the relatively standardized preparation of the target compound.

- Safety Profile: Limited toxicity data available; emphasizes the need for caution in handling .

Methyl 3-(Piperidin-4-yl)benzoate Hydrochloride

- Structural Difference : Substitutes the carboxylic acid group with a methyl ester.

- Functional Impact : The ester group may alter metabolic stability and bioavailability compared to the free acid form.

- Similarity Score : 0.74 (based on CAS database comparisons) .

4-Methoxy-3-piperidin-1-ylmethyl-benzoic Acid Hydrochloride

- Structural Difference : Adds a methoxy group and a piperidinylmethyl substituent at the 3-position of the benzoic acid.

- Molecular Data: Formula = C₁₄H₂₀ClNO₃; molecular weight = 285.76 g/mol.

- Applications : Likely explored for modified receptor-binding profiles due to bulkier substituents .

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₂H₁₆ClNO₂ | 241.72 | Benzoic acid at 4-position | Chiral center, high aqueous solubility |

| 4-(Piperidin-3-yl)butanoic acid hydrochloride | C₉H₁₈ClNO₂ | 215.70 | Butanoic acid chain | Increased flexibility |

| Paroxetine impurity A | C₁₉H₂₁NO₃·HCl | 347.85 | Benzodioxolyloxymethyl, phenyl | 98.7% purity, SSRI-related |

| Methyl 3-(piperidin-4-yl)benzoate hydrochloride | C₁₃H₁₈ClNO₂ | 255.75 | Methyl ester | Ester prodrug potential |

| 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid | C₁₄H₂₀ClNO₃ | 285.76 | Methoxy, piperidinylmethyl | Enhanced steric bulk |

Research Findings and Implications

- Stereochemical Impact : The (S)-configuration of the target compound may confer superior binding to chiral targets compared to racemic analogs, as seen in CNS drug candidates .

- Functional Group Trade-offs : Carboxylic acid derivatives (e.g., benzoic acid) exhibit stronger hydrogen-bonding capacity than ester or alcohol variants, influencing target engagement .

- Synthetic Challenges : Compounds with complex substituents (e.g., benzodioxolyl groups) require multi-step syntheses, whereas simpler analogs like the target compound are more accessible for scale-up .

Biological Activity

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and benzoic acid moiety. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits distinct pharmacological properties due to the presence of both the piperidine and benzoic acid functionalities.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter release and neuronal activity.

- Antioxidant Activity : The compound exhibits properties that scavenge free radicals, contributing to its potential neuroprotective effects.

Antiinflammatory Effects

Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a notable decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound induces apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Case Study 1: In Vivo Efficacy

A study investigated the efficacy of this compound in a mouse model of chronic inflammation. Mice treated with the compound showed reduced paw swelling and lower histological scores for inflammation compared to controls. The results suggest that this compound could be beneficial in treating chronic inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, this compound was found to inhibit cell proliferation effectively. The compound was particularly potent against ovarian cancer cells, with studies demonstrating that it leads to cell cycle arrest at the G2/M phase .

Data Tables

Q & A

Q. What are the standard synthetic routes for (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride?

- Methodology : The compound is typically synthesized via a multi-step process involving:

Piperidine Functionalization : Introduction of a benzoic acid moiety to the piperidine ring via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinyl benzoic acid precursors with hydrochloric acid under reflux conditions .

Chiral Resolution : Since the (S)-enantiomer is required, asymmetric synthesis or chiral chromatography (e.g., using Chiralpak® columns) is employed to isolate the desired stereoisomer .

Hydrochloride Formation : The free base is treated with HCl gas in anhydrous ethanol to yield the hydrochloride salt .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | DCC, DMAP, THF, 0°C → RT | 65–75 | >90% |

| Chiral Separation | Chiralpak AD-H, hexane:IPA (80:20) | 50–60 | >99% ee |

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify the piperidine-benzoic acid backbone and substituent positions .

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with MS detection for molecular weight confirmation .

- Chiral HPLC : To validate enantiomeric excess (ee) using polysaccharide-based columns .

- Critical Parameters :

- Retention time shifts in chiral HPLC indicate enantiomeric impurities.

- Melting point (175–180°C, decomposition) and solubility (water, alcohols) are cross-checked with literature .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization?

- Strategies :

Low-Temperature Coupling : Conduct coupling reactions at 0–5°C to reduce epimerization .

Enantioselective Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) during key steps to enhance stereochemical control .

In Situ Monitoring : Employ FTIR or inline HPLC to detect intermediates and adjust reaction conditions dynamically .

- Case Study :

A 2024 study achieved 85% yield and >99% ee by combining Pd-catalyzed cross-coupling with chiral auxiliary-assisted crystallization .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Challenges :

- Piperidine Degradation Products : Hydrolysis under acidic conditions generates secondary amines or benzoic acid derivatives .

- Residual Solvents : Ethanol or DMF from synthesis may persist, requiring GC-MS analysis .

- Solutions :

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .

- 2D-LC/MS/MS : Hyphenated techniques to separate co-eluting impurities and assign structures .

Data Contradictions & Validation

Q. How to address discrepancies in reported solubility and stability data?

- Conflict : Some sources report water solubility >10 mg/mL , while others note limited solubility (<5 mg/mL) under physiological pH .

- Resolution :

- pH-Dependent Solubility : Conduct pH-solubility profiling (e.g., using Sirius T3). The hydrochloride salt exhibits higher solubility in acidic buffers (pH 2–4) .

- Stability in DMSO : Store stock solutions at –20°C to prevent precipitation; avoid freeze-thaw cycles .

Applications in Drug Development

Q. What role does this compound play in medicinal chemistry research?

- Case Studies :

- Anticancer Agents : Serves as a scaffold for kinase inhibitors targeting PI3K/AKT pathways. Derivatives show IC values <100 nM in breast cancer cell lines .

- Neurological Targets : Modulates σ-1 receptors, with Ki values of 8.2 nM in binding assays .

- Structural Insights :

The piperidine ring enables conformational flexibility, while the benzoic acid moiety facilitates hydrogen bonding with target proteins .

- Structural Insights :

Methodological Recommendations

Q. Best practices for handling and storage to ensure compound integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.